3,4,6-Trifluoro-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trifluoro-2-nitroaniline is an organic compound with the molecular formula C6H3F3N2O2. It is a derivative of aniline, characterized by the presence of three fluorine atoms and a nitro group attached to the benzene ring. This compound is used as a building block in chemical synthesis and has various applications in scientific research and industry .
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4,6-Trifluoro-2-nitroaniline . Factors such as temperature, pH, and presence of other chemicals can affect the compound’s stability and reactivity. Additionally, biological factors like the presence of specific enzymes or transport proteins can influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trifluoro-2-nitroaniline typically involves the nitration of 3,4,6-trifluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and safety of the process. The product is typically purified through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3,4,6-Trifluoro-2-nitroaniline undergoes various chemical reactions, including:
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Reduction: 3,4,6-Trifluoro-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,6-Trifluoro-2-nitroaniline is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition mechanisms.
Industry: Used in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
- 2,3,4-Trifluoro-6-nitroaniline
- 2-Nitro-4-(trifluoromethyl)aniline
Comparison: 3,4,6-Trifluoro-2-nitroaniline is unique due to the specific positioning of the fluorine atoms and the nitro group on the benzene ring. This unique arrangement can influence its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, 2,3,4-Trifluoro-6-nitroaniline has a different substitution pattern, which can lead to variations in its reactivity and applications .
Properties
IUPAC Name |
3,4,6-trifluoro-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREZOWVYIRTYKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361-39-7 |
Source
|
Record name | 3,4,6-trifluoro-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.